molecular formula C41H72O5 B1241100 [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate

[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate

Cat. No.: B1241100
M. Wt: 645 g/mol
InChI Key: KWDLZBOFKFWNKF-ASQXEFDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate is a complex organic compound characterized by its unique structure, which includes multiple unsaturated fatty acid chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate typically involves esterification reactions. The process begins with the preparation of the hydroxypropan-2-yl backbone, followed by the attachment of the octadeca-9,12-dienoyl and icosa-11,14-dienoate chains. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate undergoes various chemical reactions, including:

    Oxidation: The unsaturated fatty acid chains can undergo oxidation reactions, leading to the formation of epoxides and hydroperoxides.

    Reduction: The compound can be reduced to form saturated derivatives, which may have different physical and chemical properties.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve selective reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide to facilitate the reaction.

Major Products Formed

    Oxidation: Epoxides and hydroperoxides.

    Reduction: Saturated fatty acid esters.

    Substitution: Amides or alcohol derivatives, depending on the nucleophile used.

Scientific Research Applications

[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.

    Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport. The unsaturated fatty acid chains may also undergo enzymatic oxidation, producing bioactive metabolites that can modulate inflammatory responses and other physiological functions.

Comparison with Similar Compounds

Similar Compounds

  • [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate
  • [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (9Z)-octadeca-9-enoate

Uniqueness

[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate is unique due to the presence of both octadeca-9,12-dienoyl and icosa-11,14-dienoate chains. This dual unsaturation provides distinct physicochemical properties, such as enhanced fluidity and reactivity, compared to similar compounds with fewer or no unsaturated bonds. These properties make it particularly valuable in applications requiring specific interactions with biological membranes or other amphiphilic environments.

Properties

Molecular Formula

C41H72O5

Molecular Weight

645 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate

InChI

InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11-14,17-19,21,39,42H,3-10,15-16,20,22-38H2,1-2H3/b13-11-,14-12-,19-17-,21-18-/t39-/m0/s1

InChI Key

KWDLZBOFKFWNKF-ASQXEFDISA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 2
Reactant of Route 2
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 3
Reactant of Route 3
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 4
Reactant of Route 4
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 5
Reactant of Route 5
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 6
Reactant of Route 6
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate

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